5-methyl-4-nitro-1H-benzimidazole chemical structure and properties
5-methyl-4-nitro-1H-benzimidazole chemical structure and properties
An In-depth Technical Guide to 5-methyl-4-nitro-1H-benzimidazole: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of 5-methyl-4-nitro-1H-benzimidazole, a specific derivative with significant potential for research and drug development. While direct experimental data for this particular molecule is limited, this document synthesizes information from closely related nitrobenzimidazole analogues to provide a robust framework for its synthesis, characterization, and potential biological applications. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and the mechanistic basis for its expected biological activities, with a focus on anticancer, antimicrobial, and antiparasitic applications.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzimidazole derivatives.
Chemical Structure and Identification
5-methyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an imidazole ring, with a methyl group at position 5 and a nitro group at position 4. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen of the imidazole ring, leading to two tautomeric forms: 5-methyl-4-nitro-1H-benzimidazole and 6-methyl-7-nitro-1H-benzimidazole. For the purpose of this guide, we will refer to it as 5-methyl-4-nitro-1H-benzimidazole.[6]
Chemical Structure:
(Structure depicted is one of the possible tautomers)
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 5-methyl-4-nitro-1H-benzimidazole |
| CAS Number | 1197960-23-3[7] |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Canonical SMILES | CC1=C(C=C2C(=C1)NC=N2)[O-] |
Physicochemical Properties (Predicted)
| Property | Predicted Value / Characteristic | Rationale |
| Melting Point | >200 °C (decomposes) | Nitrobenzimidazole derivatives are typically high-melting crystalline solids. For example, 5-nitrobenzimidazole has a melting point of 207-209°C and 5-methyl-4-nitroimidazole melts at 249°C.[8][9] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The benzimidazole core provides some polarity, but the aromatic system limits aqueous solubility. The nitro and methyl groups further influence this property. |
| pKa (acidic N-H) | ~11-12 | The N-H proton of the benzimidazole ring is weakly acidic. Electron-withdrawing groups like nitro typically lower the pKa compared to unsubstituted benzimidazole. |
| pKa (basic N) | ~3-4 | The unprotonated nitrogen of the imidazole ring is basic. The electron-withdrawing nitro group significantly reduces the basicity compared to unsubstituted benzimidazole (pKa ~5.5). |
| LogP | 1.5 - 2.5 | The combination of the aromatic system and the polar nitro and imidazole groups suggests a moderate lipophilicity. |
Synthesis and Characterization
While a specific synthesis for 5-methyl-4-nitro-1H-benzimidazole is not detailed in published literature, a reliable synthetic route can be extrapolated from established methods for nitrobenzimidazole synthesis.[10][11] The most common approach involves the condensation of a substituted o-phenylenediamine with a one-carbon electrophile, such as formic acid or an orthoformate ester.[8][11]
Proposed Synthetic Protocol
The proposed synthesis involves the cyclocondensation of 3-methyl-4-nitro-1,2-phenylenediamine with formic acid.
Reaction Scheme:
Caption: Proposed workflow for the synthesis of 5-methyl-4-nitro-1H-benzimidazole.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-4-nitro-1,2-phenylenediamine (10 mmol), 90% formic acid (15 mL), and 5N hydrochloric acid (10 mL).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The disappearance of the starting diamine spot indicates reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice.
-
Neutralization: Neutralize the solution by slowly adding a 10% sodium hydroxide solution or concentrated aqueous ammonia with constant stirring until the pH is approximately 7. A precipitate should form. [11]6. Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified 5-methyl-4-nitro-1H-benzimidazole.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C.
Spectroscopic Characterization (Predicted)
Unambiguous structure confirmation relies on a combination of spectroscopic techniques. [6] Infrared (IR) Spectroscopy:
-
N-H stretch: A broad peak is expected in the range of 3300-3500 cm⁻¹.
-
Aromatic C-H stretch: Peaks around 3100-3000 cm⁻¹.
-
NO₂ stretch: Two strong, characteristic peaks for asymmetric and symmetric stretching are expected around 1510-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively. [12]* C=N and C=C stretch: Peaks in the 1630-1450 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show the following signals. The exact chemical shifts are estimations based on data from similar compounds like 5-nitro-1H-benzimidazole and 5-methyl-1H-benzimidazole. [8][13][14]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|
| N-H | > 12.5 | Broad singlet | - | The acidic proton on the imidazole nitrogen is typically highly deshielded and often appears as a broad signal. [6] |
| H-2 | 8.4 - 8.6 | Singlet | - | Proton at the C2 position of the imidazole ring. |
| H-6 | 7.9 - 8.1 | Doublet | ~8.5-9.0 | Aromatic proton ortho to the fused imidazole ring and meta to the nitro group. |
| H-7 | 7.6 - 7.8 | Doublet | ~8.5-9.0 | Aromatic proton ortho to the fused imidazole ring and ortho to the methyl group. |
| -CH₃ | 2.4 - 2.6 | Singlet | - | Protons of the methyl group at the C5 position. |
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.06.
Potential Biological Activities and Mechanism of Action
The benzimidazole scaffold is a versatile pharmacophore, and the introduction of a nitro group, particularly at the 5-position, often confers potent biological activities. [3][15]These activities frequently stem from the electron-withdrawing nature of the nitro group and its ability to undergo bioreductive activation. [15][16]
Anticipated Biological Activities
-
Anticancer Activity: Numerous 5-nitrobenzimidazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. [3][5]The mechanism often involves the induction of apoptosis and may be linked to DNA interaction or inhibition of key cellular enzymes. [3][17]* Antimicrobial and Antiparasitic Activity: The 5-nitroimidazole scaffold is a well-established pharmacophore in antimicrobial and antiparasitic drugs (e.g., metronidazole). [18]Derivatives of 5-nitrobenzimidazole have shown promise against a range of bacteria, fungi, and protozoan parasites. [3][16][19]* Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives have been investigated for their potential as antihypertensive agents, demonstrating vasorelaxant effects. [3][20]
Mechanism of Action: The Role of the Nitro Group
The biological activity of many nitroaromatic compounds, including 5-nitrobenzimidazoles, is dependent on the enzymatic reduction of the nitro group. [15]This process is particularly efficient in anaerobic or hypoxic environments, such as those found in anaerobic bacteria, certain parasites, and the hypoxic cores of solid tumors.
Reductive Activation Pathway Diagram:
Caption: General mechanism of bioreductive activation of 5-nitrobenzimidazoles.
This reductive process, catalyzed by nitroreductase enzymes, generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as radical species. [15]These reactive intermediates can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity and cell death. [18]
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, standardized in vitro assays are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 5-methyl-4-nitro-1H-benzimidazole in the appropriate cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration. [3]
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of 5-methyl-4-nitro-1H-benzimidazole in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (or under appropriate anaerobic conditions if testing against anaerobes).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
5-methyl-4-nitro-1H-benzimidazole represents a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge base surrounding nitrobenzimidazole derivatives, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The presence of the nitro group strongly suggests potential for bioreductive activation, making it a compelling candidate for development as an anticancer agent for hypoxic tumors or as a novel antimicrobial or antiparasitic drug. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and discovering new therapeutic agents. [4][21]
References
- BenchChem. (2025).
- Taylor & Francis. (2023, December 12).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles. BenchChem.
- Shabana, K. M., Salahuddin, Avijit, M., et al. (2024, March 1). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Letters in Drug Design & Discovery, 21(3), 451-479.
- BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. BenchChem.
- Hrelia, P., Morotti, M., Vigagni, F., et al. (n.d.). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, Oxford Academic.
- (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- (2025, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- MDPI. (2025, December 19).
- Shabana, K. M., Salahuddin, Avijit, M., et al. (2022, November 3).
- Scholars Research Library. (n.d.).
- ChemicalBook. (n.d.). 5-Nitrobenzimidazole synthesis. ChemicalBook.
- Oriental Journal of Chemistry. (n.d.).
- TSI Journals. (2022, November 26).
- ChemicalBook. (n.d.). 2-methyl-5-nitro-1h-benzimidazole(1792-40-1) 1 h nmr. ChemicalBook.
- PMC. (n.d.).
- SpectraBase. (n.d.). (N-METHYL-5-NITRO-1H-BENZIMIDAZOLE-2-YL)-METHANOL - Optional[1H NMR] - Spectrum. SpectraBase.
- Taylor & Francis. (2009, September 23). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Taylor & Francis Online.
- ResearchGate. (n.d.). NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3).
- Lee, C. K., & Lee, I.-S. H. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE.
- ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives....
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 5-Methyl-4-nitroimidazole 98 14003-66-8. Sigma-Aldrich.
- Arabian Journal of Chemistry. (2012, February 1). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles. BenchChem.
- ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives.
- MDPI. (2009, July 27). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI.
- PubChem. (n.d.). 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole. PubChem.
- (2015, April 15).
- PMC - NIH. (n.d.).
- ChemicalBook. (n.d.). 5-Nitrobenzimidazole(94-52-0) 1H NMR spectrum. ChemicalBook.
- Sigma-Aldrich. (n.d.). 5-Methyl-4-nitroimidazole 98 14003-66-8. Sigma-Aldrich.
- ResearchGate. (n.d.). 1-(4-Methylphenylsulfonyl)-5-nitro-1H-benzimidazole.
- NextSDS. (n.d.). 1H-Benzimidazole,5-methyl-4-nitro-(9CI)
- ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
- Chemsrc. (2025, December 2). 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole. Chemsrc.
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
- MDPI. (2023, February 21). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nextsds.com [nextsds.com]
- 8. rsc.org [rsc.org]
- 9. 4-甲基-5-硝基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 5-Nitrobenzimidazole(94-52-0) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. biotech-asia.org [biotech-asia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
